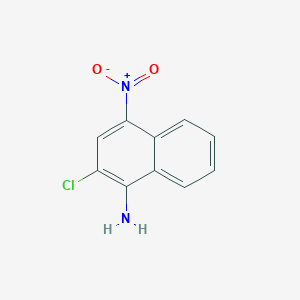

2-Chloro-4-nitronaphthalen-1-amine

Übersicht

Beschreibung

2-Chloro-4-nitronaphthalen-1-amine is a chemical compound that has been used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . It is an important starting material and has drawn great attention . The electron-rich aromatic framework of 2-Chloro-4-nitronaphthalen-1-amine with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

Synthesis Analysis

The synthesis of 2-Chloro-4-nitronaphthalen-1-amine involves the direct chlorination of commercially available 4-nitronaphthalen-1-amine according to reported protocols . This process furnishes 2-Chloro-4-nitronaphthalen-1-amine in a high yield . The synthesis of amines can also be achieved by reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitronaphthalen-1-amine is complex. It has been reported that this compound can crystallize in a non-centrosymmetric space group with specific lattice parameters . This results in an unusual supramolecular arrangement of this compound .Chemical Reactions Analysis

2-Chloro-4-nitronaphthalen-1-amine can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Wissenschaftliche Forschungsanwendungen

Enzymatic Reduction in Liver Fractions

Research by Poirier and Weisburger (1974) explored the enzymatic reduction of aromatic nitro compounds like 2-nitronaphthalene in rat liver extracts. This study is significant for understanding how such compounds are metabolically processed in the liver, which is crucial for pharmaceutical and toxicological studies (Poirier & Weisburger, 1974).

Photoreduction in Polar Media

Görner and Döpp (2002) investigated the photoinduced reactions of nitronaphthalenes, including 1- and 2-nitronaphthalene, in the presence of different amines. This research is essential for understanding the photophysical properties of nitronaphthalenes and their potential applications in photochemistry (Görner & Döpp, 2002).

Reduction by Trivalent Phosphorus Reagents

Bartoli et al. (1984) described the reduction of nitronate adducts from 1-methoxy-4-nitronaphthalene, shedding light on organic synthesis methods involving trivalent phosphorus reagents. This has implications for synthesizing various organic compounds, including pharmaceuticals (Bartoli, Bosco, Cantagalli, & Dalpozzo, 1984).

Impact on Intestinal Microflora

Goldin and Gorbach (1984) conducted studies on how diet and substances like Lactobacillus affect the ability of intestinal flora to convert aromatic nitro compounds into free amines. This research provides insights into how diet and microbiome interactions can influence the metabolism of chemical compounds (Goldin & Gorbach, 1984).

Atmospheric Modeling

Feilberg et al. (1999) explored the formation, decay, and partitioning of nitronaphthalenes in the atmosphere. Their study contributes to our understanding of environmental pollution and the atmospheric chemistry of nitroaromatic compounds (Feilberg, Kamens, Strommen, & Nielsen, 1999).

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitronaphthalen-1-amine involves the interaction of an electron-deficient diene and an electron-rich conjugated dienophile . The diene coordinates with a Lewis acid and reacts with the dienophile in a formal aza-Diels–Alder [4+2]-cycloaddition, with the resulting dihydro intermediate oxidized to generate a quinoline moiety .

Eigenschaften

IUPAC Name |

2-chloro-4-nitronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSGFZKLHXQXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720910 | |

| Record name | 2-Chloro-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitronaphthalen-1-amine | |

CAS RN |

40153-49-9 | |

| Record name | 2-Chloro-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

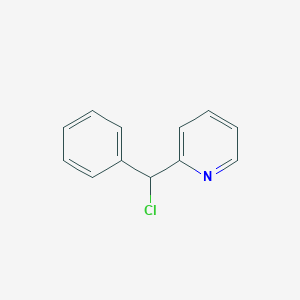

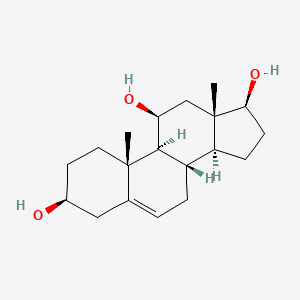

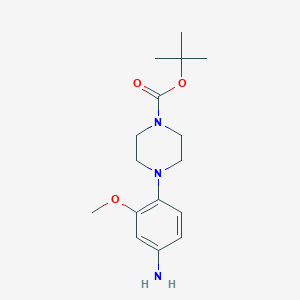

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,3-Dihydroxy-propylamino)-phenyl]-4-(5-fluoro-1-methyl-1H-indol-3-YL)-pyrrole-2,5-dione](/img/structure/B3327902.png)

![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B3327916.png)

![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)